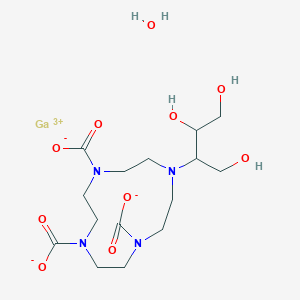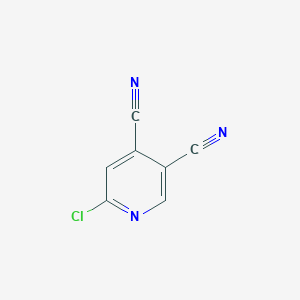
Fmoc-Alg(Z)2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Alg(Z)2-OH: is a compound used primarily in peptide synthesis. It is a derivative of arginine, an amino acid, and is protected by fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Z) groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Alg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. The Fmoc group is introduced to protect the amino group, while the Z groups protect the guanidino group. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the protected arginine is coupled to a growing peptide chain on a solid support .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The key to successful industrial production is the optimization of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Fmoc-Alg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Z protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
科学研究应用
Chemistry: Fmoc-Alg(Z)2-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of arginine residues in a controlled manner, which is essential for studying protein structure and function .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways. In medicine, these peptides can be used in the development of therapeutic agents and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .
作用机制
The mechanism of action of Fmoc-Alg(Z)2-OH involves its role as a building block in peptide synthesis. The Fmoc and Z protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Once incorporated into a peptide, the protecting groups are removed to yield the final product. The molecular targets and pathways involved depend on the specific peptide sequence and its biological activity .
相似化合物的比较
Fmoc-Arg(Pbf)-OH: Another arginine derivative with different protecting groups.
Fmoc-Arg(Boc)2-OH: Uses tert-butyloxycarbonyl (Boc) groups for protection.
Uniqueness: Fmoc-Alg(Z)2-OH is unique due to its specific combination of Fmoc and Z protecting groups, which offer distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins .
Conclusion
This compound is a valuable compound in peptide synthesis, offering unique advantages due to its specific protecting groups. Its applications span across chemistry, biology, medicine, and industry, making it an essential tool in scientific research and pharmaceutical development.
属性
分子式 |
C35H32N4O8 |
|---|---|
分子量 |
636.6 g/mol |
IUPAC 名称 |
(2S)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C35H32N4O8/c40-31(41)30(37-33(42)47-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)19-36-32(38-34(43)45-20-23-11-3-1-4-12-23)39-35(44)46-21-24-13-5-2-6-14-24/h1-18,29-30H,19-22H2,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m0/s1 |
InChI 键 |
XCMJTCOTFNNPLQ-PMERELPUSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)
![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)



![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)
![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)

![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)





